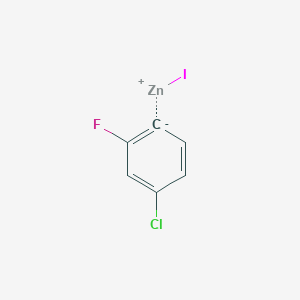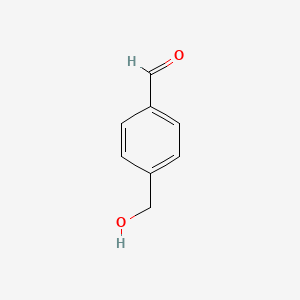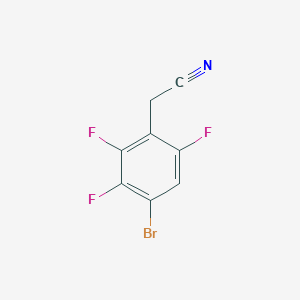
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
概要
説明
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile consists of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an acetonitrile group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various chemical reactions. For example, trifluorophenylboronic acid has been involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.作用機序
The mechanism of action of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of enzymes such as topoisomerase II and protein kinase C. These enzymes are involved in various cellular processes such as DNA replication and cell proliferation. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which are mechanisms of cancer cell death.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.
実験室実験の利点と制限
One of the advantages of using 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and catalysts. In addition, this compound has been extensively studied in scientific research, which means that there is a wealth of information available on its properties and potential applications.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which means that care must be taken when handling and using this compound in experiments.
将来の方向性
There are several future directions for the study of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile. One potential direction is the development of new anticancer agents based on the structure of this compound. By modifying the structure of this compound, it may be possible to enhance its anticancer activity and reduce its toxicity.
Another potential direction is the study of the physiological effects of this compound. For example, it may be possible to investigate the effects of this compound on the nervous system and other physiological systems.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has been shown to have anticancer activity, inhibit the activity of acetylcholinesterase, and have other biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and extensive research history make it a promising candidate for further study and development.
科学的研究の応用
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds such as ketones and aldehydes.
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-2,3,6-trifluorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFPWJMVPICIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



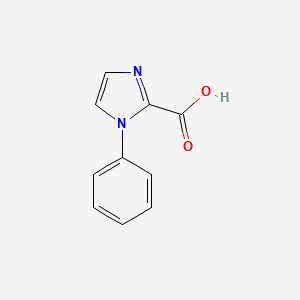
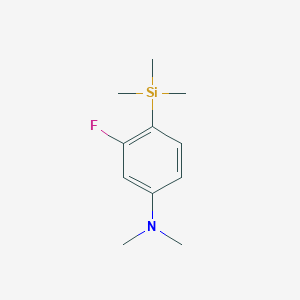

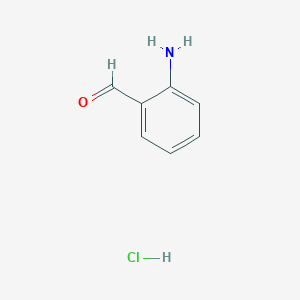
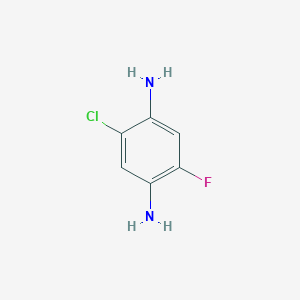
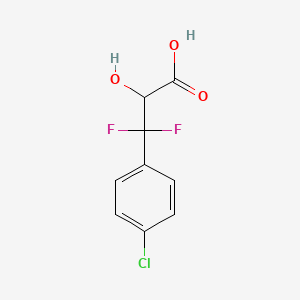
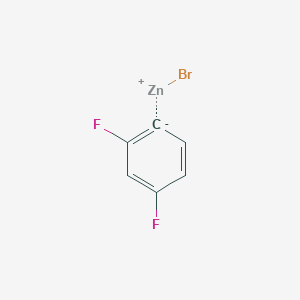

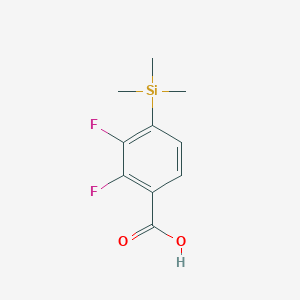
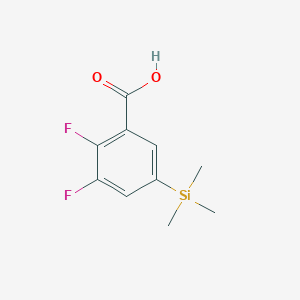
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)
